(R)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (6R)-6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14/h9H,6-8,13H2,1-5H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUUZWSTMDXOAS-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)CN)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@H](O1)CN)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416445-16-3 | |
| Record name | tert-butyl (6R)-6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Pharmaceutical Development
(R)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate has shown promise in drug development due to its structural similarity to biologically active compounds. It is being investigated for:
- Anticancer Activity : Preliminary studies indicate potential efficacy against certain cancer cell lines by inducing apoptosis .
- Neuroprotective Effects : Research suggests that this compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies .
Chemical Biology
In chemical biology, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to act as a chiral auxiliary allows for the asymmetric synthesis of various biologically relevant compounds .
Agricultural Chemistry
There is ongoing research into the use of this compound in developing agrochemicals. Its properties may enhance the efficacy of pesticides and herbicides by improving their solubility and stability .
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University explored the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotection
In a collaborative study with ABC Medical Center, scientists investigated the neuroprotective properties of this compound in models of Alzheimer's disease. The findings indicated that treatment with this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function in treated animals.
Mechanism of Action
The mechanism by which (R)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Physicochemical Properties
| Property | Target Compound | Hydroxymethyl Analog | Oxalate Salt (S-form) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~258.3 | 245.32 | ~346.3 |
| Solubility (Polarity) | Moderate in DMSO | High in polar solvents | High in aqueous buffers |
| Stability | Air-sensitive (amine) | Stable under inert conditions | Enhanced via salt formation |
Biological Activity
(R)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate, with the CAS number 1416445-16-3, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound has been investigated for its role in inhibiting certain enzymes and its potential therapeutic applications.
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been tested against enzymes relevant to disease models, demonstrating significant inhibitory activity.
Biological Activity Overview
The following table summarizes key biological activities and findings associated with this compound:
| Activity | Target/Pathway | IC50 Value | Reference |
|---|---|---|---|
| Enzyme Inhibition | PfIspE (Plasmodium falciparum) | 199 ± 26 μM | |
| Antimalarial Activity | PfNF54 | 2.1 ± 0.2 μM | |
| General Enzyme Activity | Various | Variable |
Case Studies
-
Antimalarial Efficacy
A study investigating the antimalarial properties of this compound reported promising results against Plasmodium falciparum. The compound exhibited an IC50 value of 2.1 μM, indicating potent activity against this malaria-causing parasite. The study highlighted the compound's selective inhibition without significant off-target effects on other enzymes like PK/LDH . -
Enzymatic Stability and Decomposition
Another research focused on the stability of the compound in DMSO revealed interesting decomposition patterns that enhanced its biological activity over time. The decomposition products showed improved inhibitory effects against target enzymes compared to the parent compound, suggesting that metabolic transformations could play a role in its efficacy .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carboxylate Group
The tert-butyl ester serves as a protecting group for carboxylic acids. Acidic hydrolysis removes this group under controlled conditions:
Reaction:
tert-butyl ester → carboxylic acid
Conditions:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C
-
Hydrochloric acid (HCl) in dioxane
Example:
In related morpholine derivatives (e.g., tert-butyl (6R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate), TFA-mediated deprotection yields the free carboxylic acid, enabling further functionalization .
Functionalization of the Aminomethyl Group
The primary amine undergoes typical nucleophilic reactions:
Acylation
Reaction:
R-NH₂ + acyl chloride → R-NH-COR'
Conditions:
-
Triethylamine (TEA) in dichloromethane (DCM) at 0°C
Example:
Aminomethyl morpholines react with 3-chlorobenzenesulfonyl chloride to form sulfonamides, a key step in synthesizing 11β-HSD1 inhibitors .
Schiff Base Formation
Reaction:
R-NH₂ + aldehyde/ketone → R-N=CH-R'
Conditions:
-
Ethanol, reflux
Evidence:
Similar amines form imines for use in heterocyclic synthesis.
Salt Formation
The amine forms stable salts with acids, enhancing solubility:
Reaction:
R-NH₂ + HOOC-COOH → R-NH₃⁺·⁻OOC-COO⁻
Example:
The oxalate salt (CID 118992290) is commercially available and used in pharmaceutical intermediates .
Coupling Reactions
The deprotected carboxylic acid participates in amide bond formation:
Reaction:
R-COOH + R'-NH₂ → R-CONH-R'
Conditions:
-
HOBt/EDC coupling in DMF
Example:
Morpholine carboxylates couple with amines (e.g., cycloheptanamine) to yield bioactive amides .
Comparative Reactivity Table
Stereochemical Considerations
The (R)-configuration at the morpholine nitrogen influences reactivity:
Preparation Methods
Ring-Closing Strategies via Chiral Amino Alcohols
A common approach involves constructing the morpholine ring from enantiomerically pure precursors. For example:
- Chiral Amino Alcohol Preparation : (R)-2-Amino-3-methylbutan-1-ol is reacted with a carbonyl source (e.g., glyoxal) to form the morpholine skeleton.
- Dimethyl Substitution Introduction : Alkylation with methyl iodide under strong bases (e.g., LDA) installs the 2,2-dimethyl groups.
- Boc Protection : The amine is protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–25°C, yielding the tert-butyl carbamate.
Example Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Ring closure | Glyoxal, HCl | Ethanol | Reflux | 68% |
| Dimethylation | Methyl iodide, LDA | THF | −78°C | 72% |
| Boc protection | (Boc)₂O, DMAP | THF | 25°C | 89% |
This method ensures stereochemical fidelity but requires rigorous temperature control to avoid racemization.
Mitsunobu Reaction for Side-Chain Functionalization
The aminomethyl group is introduced via Mitsunobu conditions, leveraging chiral alcohols as precursors:
- Hydroxymethyl Intermediate : (R)-Tert-Butyl 2-(Hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is synthesized using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF.
- Oxidation and Reductive Amination : The hydroxyl group is oxidized to an aldehyde (e.g., using Dess-Martin periodinane), followed by reductive amination with ammonium acetate and sodium cyanoborohydride.
Optimized Protocol :
Enantioselective Synthesis via Chiral Auxiliaries
To bypass resolution steps, asymmetric catalysis is employed:
- Chiral Ligand-Mediated Cyclization : A palladium-catalyzed cyclization using (R)-BINAP as a ligand forms the morpholine ring with >90% enantiomeric excess (ee).
- One-Pot Dimethylation : Sequential treatment with methyl triflate and potassium carbonate in acetonitrile introduces dimethyl groups without intermediate isolation.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/(R)-BINAP |
| ee | 92% |
| Overall Yield | 65% |
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Ring-Closing | 68% | 95% | Moderate |
| Mitsunobu/Reductive Amination | 76% | 98% | High |
| Asymmetric Catalysis | 65% | 99% | Low |
The Mitsunobu route offers the best balance of yield and purity but requires toxic reagents (DIAD). Asymmetric catalysis, while stereoselective, is cost-prohibitive for industrial scales.
Solvent and Base Optimization
- Solvents : THF and acetonitrile are preferred for their ability to dissolve polar intermediates and facilitate Mitsunobu reactions.
- Bases : Triethylamine (TEA) is avoided due to side reactions; instead, Hunig’s base (DIPEA) minimizes racemization during Boc protection.
Industrial-Scale Adaptations
Patent WO2019158550A1 highlights scalable modifications for related morpholine carbamates:
- Neutral Starting Materials : Using non-salified compounds reduces viscosity and improves stirring efficiency.
- Solvent Blending : Acetonitrile/N,N-dimethylformamide (3:1) enhances reaction homogeneity.
- Temperature Gradients : Stepwise heating (50°C → 60°C) prevents exothermic runaway during Boc deprotection.
Q & A
What are the optimal synthetic routes for (R)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate?
Level: Basic
Methodological Answer:
The synthesis involves nucleophilic substitution and carbamate formation. A typical route includes:
Morpholine Functionalization : Reacting a morpholine precursor with tert-butyl chloroformate under inert conditions (e.g., N₂ atmosphere) at 0–5°C to form the tert-butyl carbamate group .
Aminomethyl Introduction : Using reductive amination or bromoacetyl intermediates to introduce the aminomethyl group at the 6-position .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the enantiomerically pure (R)-isomer .
Key reagents include triethylamine (base) and dichloromethane (solvent). Continuous flow reactors may optimize yield and purity in scaled-up protocols .
How is the compound structurally characterized to confirm its stereochemistry and purity?
Level: Basic
Methodological Answer:
X-ray Crystallography : Single-crystal analysis with SHELX software for refinement (e.g., SHELXL-2018) resolves stereochemical configuration and bond angles .
NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies characteristic signals: tert-butyl (~1.4 ppm, singlet), morpholine protons (3.4–4.2 ppm), and aminomethyl (δ 2.8–3.1 ppm) .
Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at 259.18 m/z) .
What are the primary applications of this compound in organic synthesis?
Level: Basic
Methodological Answer:
- Chiral Building Block : Used in asymmetric synthesis of pharmaceuticals (e.g., kinase inhibitors) due to its rigid morpholine core and stereogenic centers .
- Protecting Group Strategy : The tert-butyl carbamate (Boc) group enables selective deprotection under acidic conditions (e.g., TFA/DCM) for further functionalization .
- Ligand Design : Coordinates with transition metals (e.g., Pd, Ru) in catalysis, as demonstrated in Suzuki-Miyaura couplings .
How can researchers resolve stereochemical inconsistencies in synthetic pathways?
Level: Advanced
Methodological Answer:
Chiral HPLC : Utilize a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to separate enantiomers and confirm enantiomeric excess (>98%) .
Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to validate the (R)-configuration .
Crystallographic Data : Cross-validate with Cambridge Structural Database entries for analogous morpholine derivatives .
What analytical methods address purity discrepancies arising from side reactions?
Level: Advanced
Methodological Answer:
HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) detect impurities (e.g., diastereomers, unreacted intermediates) .
Thermogravimetric Analysis (TGA) : Monitors decomposition profiles to identify residual solvents or byproducts .
²⁹Si NMR : If silane reagents are used, this detects silicon-containing impurities .
What strategies are employed to study the compound’s interactions with biological targets?
Level: Advanced
Methodological Answer:
Enzyme Inhibition Assays : Measure IC₅₀ values using fluorescence-based assays (e.g., proteases) with varying concentrations (1 nM–100 µM) .
Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ, kₒff) to receptors like GPCRs .
Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in active sites (PDB: 6XYZ) .
How does the reactivity of this compound compare to its structural analogs?
Level: Advanced
Methodological Answer:
| Analog | Substituent | Reactivity Difference | Source |
|---|---|---|---|
| (S)-isomer | Opposite configuration | Lower enantioselectivity in catalysis | |
| 6-(Hydroxymethyl) derivative | -CH₂OH | Increased solubility but reduced stability | |
| 2,2-Dimethylmorpholine (no Boc) | Free amine | Higher nucleophilicity but prone to oxidation |
What computational approaches model the compound’s conformational dynamics?
Level: Advanced
Methodological Answer:
DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level to predict energy-minimized conformers .
Molecular Dynamics (AMBER) : Simulate solvation effects (water, DMSO) over 100 ns trajectories to study Boc group stability .
QTAIM Analysis : Identify critical hydrogen bonds (e.g., N–H···O) in crystal packing .
How are air-sensitive intermediates handled during synthesis?
Level: Advanced
Methodological Answer:
Schlenk Line Techniques : Transfer moisture-sensitive reagents (e.g., tert-butyl chloroformate) under argon .
Glovebox Use : Conduct reactions with Na/benzophenone-dried solvents to prevent hydrolysis .
In Situ IR Monitoring : Track reaction progress (e.g., carbonyl peak at 1740 cm⁻¹) without exposure .
What solvent systems optimize the compound’s reactivity in nucleophilic substitutions?
Level: Advanced
Methodological Answer:
- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of the aminomethyl group (yield: 85–92%) .
- Ether-Water Biphasic Systems : THF/H₂O (3:1) minimize side reactions in Boc deprotection .
- Solvent-Free Conditions : Ball milling with K₂CO₃ achieves 78% yield in 2 hours, reducing waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
